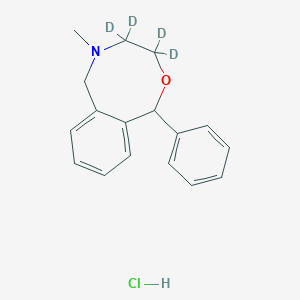

Nefopam-d4 (hydrochloride)

Description

BenchChem offers high-quality Nefopam-d4 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nefopam-d4 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H20ClNO |

|---|---|

Molecular Weight |

293.8 g/mol |

IUPAC Name |

3,3,4,4-tetradeuterio-5-methyl-1-phenyl-1,6-dihydro-2,5-benzoxazocine;hydrochloride |

InChI |

InChI=1S/C17H19NO.ClH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H/i11D2,12D2; |

InChI Key |

CNNVSINJDJNHQK-ZYMFQSNRSA-N |

Isomeric SMILES |

[2H]C1(C(OC(C2=CC=CC=C2CN1C)C3=CC=CC=C3)([2H])[2H])[2H].Cl |

Canonical SMILES |

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Nefopam-d4 (hydrochloride): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nefopam-d4 (hydrochloride) is the deuterium-labeled analog of Nefopam hydrochloride, a centrally-acting, non-opioid analgesic. This guide provides a comprehensive technical overview of Nefopam-d4 (hydrochloride), with a focus on its application in research and development. It details the physicochemical properties, the complex mechanism of action of the parent compound, relevant quantitative pharmacological data, and detailed experimental protocols for its use as an internal standard in bioanalytical methods. This document is intended to serve as a critical resource for professionals in pharmacology, medicinal chemistry, and drug development.

Introduction

Nefopam is a benzoxazocine derivative with a unique analgesic profile, distinct from both opioid and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its deuterated form, Nefopam-d4 (hydrochloride), serves as an invaluable tool in analytical and pharmacokinetic research. The incorporation of four deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative analysis by mass spectrometry.[2] This guide will explore the technical details of Nefopam-d4 (hydrochloride) and its parent compound, Nefopam.

Physicochemical Properties

Nefopam-d4 (hydrochloride) shares its core chemical structure with Nefopam, with the key difference being the substitution of four hydrogen atoms with deuterium. This isotopic labeling minimally alters the compound's chemical properties but provides a distinct mass-to-charge ratio for mass spectrometric detection.

| Property | Nefopam-d4 (hydrochloride) | Nefopam (hydrochloride) |

| Synonyms | Fenazoxine-d4 hydrochloride | Acupan, Fenazoxine hydrochloride |

| Molecular Formula | C₁₇H₁₆D₄ClNO | C₁₇H₂₀ClNO |

| Molecular Weight | 293.82 g/mol | 289.8 g/mol |

| CAS Number | 2747915-60-0 | 23327-57-3 |

| Appearance | White to off-white solid | White crystalline powder |

| Aqueous Solubility | Data not available | ~43.5 µg/mL |

Mechanism of Action of Nefopam

The analgesic effect of Nefopam is multifactorial, involving several central nervous system pathways. Unlike traditional analgesics, it does not interact with opioid receptors.[1] Its mechanism is primarily attributed to the inhibition of monoamine reuptake and the modulation of ion channels.

Triple Monoamine Reuptake Inhibition

Nefopam acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). By blocking the reuptake of these neurotransmitters in the synaptic cleft, it enhances their concentration and potentiates their signaling. This action is believed to strengthen the descending inhibitory pain pathways, a key mechanism in the endogenous control of pain.[3][4]

Modulation of Ion Channels and Glutamatergic Transmission

Nefopam has been shown to block voltage-gated sodium and calcium channels.[1][4] This action reduces neuronal excitability and the propagation of pain signals. Furthermore, by inhibiting calcium influx, Nefopam can indirectly antagonize the N-methyl-D-aspartate (NMDA) receptor.[3][5] This is significant as the NMDA receptor plays a crucial role in central sensitization and the development of chronic pain. The modulation of glutamatergic transmission contributes to its antihyperalgesic effects.[3]

Quantitative Pharmacological Data (for Nefopam)

The following tables summarize key quantitative data for the parent compound, Nefopam. It is important to note that while Nefopam-d4 is expected to have a similar pharmacological profile, direct comparative studies are not widely available in the public domain.

Table 4.1: Receptor Binding Affinities and IC₅₀ Values

| Target | IC₅₀ (µM) |

| Serotonergic Receptors | |

| 5-HT₂C | 1.4 |

| 5-HT₂A | 5.1 |

| 5-HT₃ | 22.3 |

| 5-HT₁B | 41.7 |

| 5-HT₁A | 64.9 |

| Adrenergic Receptors | |

| α₁ | 15.0 |

| Dopaminergic Receptors | |

| D₁ | 100 |

Data sourced from in vitro binding assays.

Table 4.2: Pharmacokinetic Parameters of Nefopam

| Parameter | Value |

| Bioavailability (Oral) | ~36% |

| Protein Binding | 70-75% |

| Elimination Half-Life | 3-8 hours |

| Metabolite (Desmethylnefopam) Half-Life | 10-15 hours |

| Metabolism | Hepatic (primarily N-demethylation) |

| Excretion | Primarily urine |

Pharmacokinetic parameters can vary between individuals.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Nefopam's Analgesic Action

The following diagram illustrates the proposed signaling pathway for Nefopam's analgesic effects.

Caption: Proposed mechanism of action for Nefopam's analgesic effect.

Experimental Workflow for Bioanalysis using Nefopam-d4

The following diagram outlines a typical workflow for the quantification of Nefopam in a biological matrix using Nefopam-d4 as an internal standard.

References

- 1. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]

- 2. veeprho.com [veeprho.com]

- 3. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RP-HPLC method for nefopam impurity quantification. [wisdomlib.org]

- 5. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Deuterated Nefopam

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated nefopam, a non-opioid, centrally acting analgesic. Deuterium-labeled compounds are of significant interest in drug development for their potential to offer improved pharmacokinetic profiles. This document details proposed synthetic routes for both aryl-deuterated (nefopam-d4) and N-methyl-deuterated (nefopam-d3) analogs, based on established syntheses of nefopam. Furthermore, it outlines the analytical techniques for their characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The mechanism of action of nefopam is also discussed and visualized. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel analgesic agents.

Introduction

Nefopam is a centrally acting, non-opioid analgesic used for the management of moderate to severe pain.[1] It belongs to the benzoxazocine class of compounds and is structurally related to diphenhydramine and orphenadrine.[2] Its mechanism of action is distinct from that of opioid analgesics and non-steroidal anti-inflammatory drugs (NSAIDs), involving the inhibition of serotonin, norepinephrine, and dopamine reuptake, as well as the modulation of voltage-gated sodium and calcium channels.[1][3][4][5]

The substitution of hydrogen with its stable isotope, deuterium, can alter the metabolic profile of a drug, a strategy that has garnered significant interest in pharmaceutical development. This "deuterium effect" can lead to a slower rate of metabolism, potentially resulting in improved pharmacokinetic properties such as a longer half-life and increased exposure. This guide focuses on the synthesis and characterization of two deuterated analogs of nefopam: nefopam-d4, with deuterium atoms on the fused aromatic ring, and nefopam-d3, with a deuterated N-methyl group.

Synthesis of Deuterated Nefopam

The synthesis of deuterated nefopam can be adapted from established routes for the unlabeled compound. The most common starting materials for nefopam synthesis are o-benzoylbenzoic acid or phthalic anhydride.[6][7]

Proposed Synthesis of Nefopam-d4

The synthesis of nefopam-d4 can be achieved by utilizing commercially available phthalic anhydride-d4 as the starting material. The proposed synthetic pathway is outlined below.

References

- 1. Nefopam - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nefopam blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. CN102363610A - New method for synthesizing nefopam hydrochloride - Google Patents [patents.google.com]

The Role of Deuterium Labeling in Nefopam-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core purpose of deuterium labeling in Nefopam-d4, providing a comprehensive resource for researchers, scientists, and drug development professionals. The primary application of Nefopam-d4 lies in its use as a stable isotope-labeled internal standard for the accurate quantification of the non-opioid analgesic, Nefopam, in biological matrices. This guide will explore the principles behind this application, present available pharmacokinetic data for Nefopam, and provide representative experimental protocols.

The Fundamental Purpose of Deuterium Labeling in Nefopam-d4

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen atoms with deuterium in a drug molecule, a process known as deuterium labeling, can impart several key properties. In the context of Nefopam-d4, the principal and most critical application is its function as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Internal standards are essential for correcting for the variability inherent in the analytical process, which can arise from sample preparation (e.g., extraction), instrument response, and matrix effects. An ideal internal standard should be chemically and physically similar to the analyte of interest to ensure it behaves similarly during the entire analytical procedure. However, it must also be distinguishable by the detector.

Nefopam-d4, with a mass difference of four atomic mass units compared to unlabeled Nefopam, fulfills these criteria perfectly. It co-elutes with Nefopam during chromatography and exhibits similar ionization efficiency in the mass spectrometer. This co-behavior allows for the accurate normalization of the analytical signal, leading to precise and reliable quantification of Nefopam in complex biological samples such as plasma, urine, and cerebrospinal fluid.

While deuterium labeling can sometimes be employed to alter the metabolic profile of a drug—a strategy known as the "deuterium effect," which can lead to improved pharmacokinetic properties by slowing down metabolism at the site of deuteration—this is not the intended purpose of Nefopam-d4. Its design is solely to serve as a superior analytical tool. Consequently, there is a lack of publicly available data directly comparing the pharmacokinetic profiles of Nefopam and Nefopam-d4, as such studies are not relevant to its application as an internal standard.

Pharmacokinetic Profile of Nefopam

Understanding the pharmacokinetics of the parent drug, Nefopam, is crucial for designing and interpreting bioanalytical studies where Nefopam-d4 is used as an internal standard. Nefopam is a centrally acting, non-opioid analgesic. The following tables summarize key pharmacokinetic parameters for Nefopam and its primary active metabolite, desmethyl-nefopam, compiled from various studies in healthy adult volunteers.

Table 1: Pharmacokinetic Parameters of Nefopam

| Parameter | Oral Administration | Intravenous Administration |

| Bioavailability (F) | Low (~36%)[1] | - |

| Time to Peak Plasma Concentration (Tmax) | 1.63 ± 0.13 h[2] | Not Applicable |

| Peak Plasma Concentration (Cmax) | 60.71 ± 2.36 ng/mL (30 mg dose)[2] | 61 ng/mL (20 mg dose)[3] |

| Area Under the Curve (AUC0-∞) | 293.01 ± 16.09 ng·h/mL (30 mg dose)[2] | - |

| Elimination Half-life (t1/2) | 5.1 ± 1.3 h[1] | 5.1 ± 0.6 h[1] |

| Protein Binding | ~73% | ~73% |

Table 2: Pharmacokinetic Parameters of Desmethyl-nefopam

| Parameter | Oral Administration (of Nefopam) | Intravenous Administration (of Nefopam) |

| Elimination Half-life (t1/2) | 10.6 ± 3.0 h[1] | 15.0 ± 2.4 h[1] |

Metabolic Pathway of Nefopam

Nefopam undergoes extensive hepatic metabolism, primarily through N-demethylation to its active metabolite, desmethyl-nefopam. Other metabolic pathways include hydroxylation and subsequent glucuronidation. A study in rats identified numerous metabolites, providing insight into the biotransformation of Nefopam.[4]

References

- 1. Comparative pharmacokinetics and pharmacodynamics of intravenous and oral nefopam in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of pharmacokinetics and comparative bioavailability of nefopam 30 mg tablets in twelve fasting healthy Pakistani male young subjects: single-dose, randomized, two-period, two-treatment and two-way cross-over design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nefopam Pharmacokinetics in Patients with End-Stage Renal Disease | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the In Vitro Mechanism of Action of Nefopam-d4

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The majority of in vitro mechanistic data available pertains to Nefopam, the non-deuterated parent compound of Nefopam-d4. Nefopam-d4, a deuterated analog, is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1][2] It is generally understood that deuteration is unlikely to alter the fundamental mechanism of action of a drug, although it can affect its pharmacokinetic profile.[3] Therefore, this guide will detail the established in vitro mechanism of action of Nefopam, which is considered representative of Nefopam-d4.

Core Mechanism of Action: A Multi-Target Approach

Nefopam is a centrally-acting, non-opioid analgesic that exerts its effects through a combination of mechanisms, distinguishing it from traditional analgesics like opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[4][5][6] Its primary in vitro actions involve the inhibition of monoamine reuptake and the blockade of voltage-gated ion channels.[5][7]

Triple Monoamine Reuptake Inhibition

Nefopam functions as a triple reuptake inhibitor, blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[4][5] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, which is thought to enhance descending inhibitory pain pathways.[4][8] The binding affinities of Nefopam for these transporters have been characterized in vitro.[4]

Ion Channel Blockade

In addition to its effects on monoamine transporters, Nefopam has been shown to block voltage-sensitive sodium and calcium channels.[5][7] This action contributes to its analgesic and antihyperalgesic properties by reducing neuronal excitability.[5][9]

-

Voltage-Sensitive Sodium Channels (VSSCs): By blocking VSSCs, Nefopam can reduce the presynaptic release of glutamate, a key excitatory neurotransmitter involved in pain transmission.[9][10]

-

Voltage-Sensitive Calcium Channels (VSCCs): Inhibition of L-type voltage-sensitive calcium channels by Nefopam has been demonstrated to prevent N-methyl-D-aspartate (NMDA)-mediated excitotoxicity.[11] This action is associated with a reduction in the intracellular calcium concentration and inhibition of cyclic guanosine monophosphate (cGMP) formation.[11]

Modulation of Glutamatergic Transmission

The blockade of sodium and calcium channels by Nefopam leads to a modulation of the glutamatergic system.[4][9] By inhibiting the presynaptic release of glutamate, Nefopam can decrease the activation of postsynaptic glutamate receptors, including NMDA receptors, which play a crucial role in central sensitization and chronic pain.[6][12]

Quantitative Data: Binding Affinities and Functional Inhibition

The following tables summarize the available quantitative data for the in vitro activity of Nefopam.

| Target | Ligand/Substrate | Assay Type | Species | Ki (nM) | Reference |

| Monoamine Transporters | |||||

| Serotonin Transporter (SERT) | Binding Assay | 29 | [4] | ||

| Norepinephrine Transporter (NET) | Binding Assay | 33 | [4] | ||

| Dopamine Transporter (DAT) | Binding Assay | 531 | [4] | ||

| Serotonin Receptors | |||||

| 5-HT2C | Binding Assay | 56 | [4] | ||

| 5-HT2B | Binding Assay | 330 | [4] | ||

| 5-HT2A | Binding Assay | 1685 | [4] |

| Activity | Experimental Model | IC50 / EC50 (µM) | Effect | Reference |

| Calcium Channel Blockade | ||||

| Neuroprotection against NMDA-mediated excitotoxicity | BayK8644-stimulated neuronal cultures | 47 | 50% protection | [11] |

| Inhibition of cGMP formation | BayK8644-stimulated neuronal cultures | 58 | 50% inhibition | [11] |

| Sodium Channel Blockade | ||||

| Inhibition of 22Na uptake | Veratridine-stimulated human neuroblastoma cells | In the micromolar range | Inhibition | [9] |

| Displacement of 3H-batrachotoxinin | Rat brain membrane preparations | In the micromolar range | Displacement | [9] |

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is a representative method for determining the binding affinity of a test compound like Nefopam to monoamine transporters.

Objective: To determine the inhibitory constant (Ki) of Nefopam for SERT, NET, and DAT.

Materials:

-

Cell membranes prepared from cells expressing the human recombinant SERT, NET, or DAT.

-

Radioligand specific for each transporter (e.g., [3H]-Citalopram for SERT, [3H]-Nisoxetine for NET, [3H]-WIN 35,428 for DAT).

-

Test compound: Nefopam.

-

Non-specific binding control (e.g., a high concentration of a known inhibitor for each transporter).

-

Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of Nefopam.

-

In a 96-well plate, add the cell membrane preparation, the specific radioligand at a concentration close to its Kd, and either vehicle, a known inhibitor for non-specific binding, or the test compound (Nefopam) at various concentrations.

-

Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Nefopam concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Blockade

This protocol provides a general framework for assessing the inhibitory effects of Nefopam on voltage-gated sodium or calcium channels.

Objective: To measure the effect of Nefopam on the ionic currents mediated by voltage-gated sodium or calcium channels.

Materials:

-

Cultured cells expressing the ion channel of interest (e.g., dorsal root ganglion neurons or a cell line stably expressing the channel).

-

Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

-

Borosilicate glass capillaries for pulling micropipettes.

-

Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to 7.4).

-

Intracellular solution (e.g., containing KCl or CsCl, MgCl2, HEPES, EGTA, and ATP, with pH adjusted to 7.2).

-

Test compound: Nefopam.

Procedure:

-

Pull glass micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Plate the cells in a recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Under visual guidance, approach a cell with the micropipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

In voltage-clamp mode, hold the cell at a negative holding potential (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps to elicit the ionic currents through the channels of interest.

-

Record the baseline currents.

-

Perfuse the cell with the extracellular solution containing Nefopam at various concentrations.

-

After a stable effect is observed, record the currents again in the presence of the compound.

-

Wash out the compound with the control extracellular solution to check for reversibility.

-

Analyze the data by measuring the peak current amplitude before, during, and after the application of Nefopam.

-

Construct a concentration-response curve by plotting the percentage of current inhibition against the Nefopam concentration to determine the IC50.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Monoamine Reuptake Inhibition

Caption: Nefopam-d4 inhibits SERT, NET, and DAT, increasing synaptic monoamine levels.

Signaling Pathway: Modulation of Glutamatergic Transmission

Caption: Nefopam-d4 blocks Na+ and Ca2+ channels, reducing glutamate release.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of Nefopam-d4.

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for assessing the effect of Nefopam-d4 on ion channels.

References

- 1. Buy Nefopam-d4 (hydrochloride) [smolecule.com]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Use of nefopam for chronic pain – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]

- 8. researchgate.net [researchgate.net]

- 9. Nefopam blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity and Pathways of Nefopam-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nefopam-d4, a deuterated analog of the centrally acting analgesic Nefopam, offers a valuable tool for pharmacokinetic and metabolic research due to its isotopic labeling. This document provides an in-depth technical overview of the biological activity and associated signaling pathways of Nefopam-d4, with the understanding that its mechanisms of action are comparable to its parent compound, Nefopam. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Nefopam is a non-opioid, non-steroidal analgesic used for the management of moderate to severe pain.[1] Its deuterated form, Nefopam-d4, shares a similar biological activity profile but is distinguished by the presence of deuterium atoms, which allows for its use as a tracer in metabolic and pharmacokinetic studies.[2] The analgesic effects of Nefopam, and by extension Nefopam-d4, are attributed to a multimodal mechanism of action, primarily involving the inhibition of monoamine reuptake, blockade of voltage-gated sodium channels, and modulation of the glutamatergic and β-catenin signaling pathways.[1][2]

Core Biological Activities and Signaling Pathways

Inhibition of Monoamine Reuptake

Nefopam is a known inhibitor of the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), thereby increasing the concentration of these neurotransmitters in the synaptic cleft.[3] This action is believed to contribute significantly to its analgesic properties by enhancing descending inhibitory pain pathways.

Signaling Pathway: Monoamine Reuptake Inhibition

Caption: Monoamine Reuptake Inhibition by Nefopam-d4.

Blockade of Voltage-Gated Sodium Channels

Nefopam has been shown to block voltage-gated sodium channels (VGSCs), which is a mechanism shared by some anticonvulsant and local anesthetic drugs.[4] This action reduces neuronal excitability and the propagation of pain signals.[4]

Logical Relationship: Sodium Channel Blockade and Neuronal Excitability

Caption: Mechanism of Pain Signal Reduction via Sodium Channel Blockade.

Modulation of Glutamatergic Transmission

While Nefopam does not show significant affinity for ionotropic glutamate receptors, it can modulate glutamatergic transmission.[4] This is likely an indirect effect resulting from the blockade of voltage-sensitive sodium channels, which in turn reduces the presynaptic release of glutamate.[4]

Signaling Pathway: Glutamatergic Transmission Modulation

Caption: Indirect Modulation of Glutamatergic Transmission by Nefopam-d4.

Targeting of the β-Catenin Pathway

Recent studies have identified Nefopam as an inhibitor of the β-catenin signaling pathway.[2] In fibroproliferative disorders characterized by activated β-catenin signaling, Nefopam has been shown to decrease cell proliferation and reduce β-catenin protein levels.[2]

Signaling Pathway: β-Catenin Inhibition

Caption: Inhibition of the β-Catenin Signaling Pathway by Nefopam-d4.

Quantitative Data

The following tables summarize the quantitative data for the biological activity of Nefopam. Given the structural and functional similarity, these values are considered representative for Nefopam-d4.

Table 1: Monoamine Transporter and Receptor Binding Affinities of Nefopam

| Target | Parameter | Value | Reference |

| Serotonin Transporter (SERT) | Binding Affinity (nM) | 29 | [5] |

| Norepinephrine Transporter (NET) | Binding Affinity (nM) | 33 | [5] |

| Dopamine Transporter (DAT) | Binding Affinity (nM) | 531 | [5] |

| Serotonin Receptor 2C (5-HT2C) | IC50 (µM) | 1.4 | [6] |

| Serotonin Receptor 2A (5-HT2A) | IC50 (µM) | 5.1 | [6] |

| Adrenergic Receptor α1 | IC50 (µM) | 15.0 | [6] |

| Serotonin Receptor 3 (5-HT3) | IC50 (µM) | 22.3 | [6] |

| Serotonin Receptor 1B (5-HT1B) | IC50 (µM) | 41.7 | [6] |

| Serotonin Receptor 1A (5-HT1A) | IC50 (µM) | 64.9 | [6] |

| Dopaminergic Receptor D1 | IC50 (µM) | 100 | [6] |

Table 2: Activity of Nefopam on Other Key Targets

| Target Pathway/Channel | Parameter | Value | Reference |

| β-Catenin Pathway | EC50 (in-vitro) | 0.5 µM | [2] |

| Voltage-Gated Sodium Channels | Inhibition Range | Micromolar | [4] |

Experimental Protocols

Monoamine Reuptake Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound on monoamine transporters using a radioligand binding assay.

Experimental Workflow: Monoamine Reuptake Assay

Caption: Workflow for Monoamine Reuptake Inhibition Assay.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured in appropriate media.

-

Assay Preparation: Cells are harvested and resuspended in a suitable buffer (e.g., Krebs-Ringer-HEPES).

-

Incubation: A fixed concentration of a specific radiolabeled substrate (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT) is incubated with the cell suspension in the presence of varying concentrations of Nefopam-d4.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Voltage-Gated Sodium Channel Blockade Assay

A whole-cell patch-clamp technique is employed to measure the effect of Nefopam-d4 on voltage-gated sodium channels.

Experimental Workflow: Patch Clamp Assay

Caption: Workflow for Whole-Cell Patch Clamp Assay.

Methodology:

-

Cell Preparation: Use a cell line endogenously or recombinantly expressing the desired voltage-gated sodium channel subtype (e.g., SH-SY5Y human neuroblastoma cells).

-

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Borosilicate glass pipettes are filled with an appropriate internal solution.

-

Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to elicit sodium currents.

-

Compound Application: After establishing a stable baseline recording, Nefopam-d4 is applied to the cells via a perfusion system at various concentrations.

-

Data Acquisition and Analysis: The peak inward sodium current is measured before and after the application of Nefopam-d4. The percentage of inhibition is calculated for each concentration to determine the IC50 value.

β-Catenin Pathway Activity Assay

The effect of Nefopam-d4 on the β-catenin pathway can be assessed by quantifying the levels of β-catenin protein using Western blotting.

Experimental Workflow: Western Blot for β-Catenin

Caption: Workflow for β-Catenin Quantification by Western Blot.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., human desmoid tumor cells) and treat with different concentrations of Nefopam-d4 for a specified duration (e.g., 48 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin in TBST.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the β-catenin signal to a loading control (e.g., GAPDH or β-actin).

Conclusion

Nefopam-d4, through its multifaceted mechanism of action inherited from its parent compound, presents a complex and compelling profile for researchers in pain and drug development. Its ability to inhibit monoamine reuptake, block sodium channels, and modulate key signaling pathways like glutamatergic transmission and β-catenin signaling underscores its unique position among analgesics. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for further investigation into the nuanced biological activities of this deuterated compound. The use of Nefopam-d4 in metabolic and pharmacokinetic studies will undoubtedly continue to illuminate the intricate processes governing its efficacy and disposition.

References

- 1. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of Nuclear β-Catenin by Western Blotting [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Nefopam-d4 hydrochloride (CAS: 2747915-60-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nefopam-d4 hydrochloride is the deuterated analog of Nefopam hydrochloride, a centrally-acting, non-opioid analgesic. The incorporation of four deuterium atoms into the Nefopam molecule makes it an ideal internal standard for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research. Its use in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for precise and accurate quantification of Nefopam in biological matrices. This technical guide provides in-depth information on the properties of Nefopam-d4 hydrochloride, a detailed experimental protocol for its use, and a visualization of the parent compound's signaling pathways.

Quantitative Data

The following table summarizes the key quantitative data for Nefopam-d4 hydrochloride, compiled from various supplier specifications. Note that specific values for isotopic enrichment may vary by batch and supplier, and a Certificate of Analysis should be consulted for precise data.

| Parameter | Value | Reference |

| CAS Number | 2747915-60-0 | [1][2] |

| Molecular Formula | C₁₇H₁₆D₄ClNO | [2] |

| Molecular Weight | 293.82 g/mol | [2] |

| Chemical Purity (by HPLC) | ≥95% | [2] |

| Deuterium Incorporation | 4 Deuterium Atoms | [3][4] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in methanol | N/A |

| Storage Conditions | 2-8°C, protected from light | [2] |

Experimental Protocol: Quantification of Nefopam in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of Nefopam in human plasma using Nefopam-d4 hydrochloride as an internal standard (IS). This method is synthesized from established bioanalytical procedures.[5][6][7]

Materials and Reagents

-

Nefopam hydrochloride (analytical standard)

-

Nefopam-d4 hydrochloride (internal standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Microcentrifuge tubes

-

Autosampler vials

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Nefopam hydrochloride and Nefopam-d4 hydrochloride in methanol to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Nefopam stock solution in 50:50 acetonitrile/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the Nefopam-d4 hydrochloride stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL Nefopam-d4 hydrochloride internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B (re-equilibration)

-

-

MS/MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Nefopam: Q1: 254.2 m/z → Q3: 183.1 m/z

-

Nefopam-d4: Q1: 258.2 m/z → Q3: 187.1 m/z

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

Data Analysis

-

Integrate the peak areas for both Nefopam and Nefopam-d4 hydrochloride.

-

Calculate the peak area ratio (Nefopam/Nefopam-d4).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Nefopam in unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Signaling Pathway of Nefopam

The analgesic effect of Nefopam is multifactorial, primarily involving the inhibition of monoamine reuptake and the modulation of ion channels in the central nervous system.

Caption: Nefopam's dual mechanism of action.

Experimental Workflow for Nefopam Quantification

The following diagram illustrates the key steps in the bioanalytical workflow for quantifying Nefopam in plasma samples using Nefopam-d4 hydrochloride as an internal standard.

Caption: LC-MS/MS quantification workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Buy Nefopam-d4 (hydrochloride) [smolecule.com]

- 4. Nefopam-d4 HCl | Axios Research [axios-research.com]

- 5. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. researchgate.net [researchgate.net]

Navigating the Stability and Storage of Nefopam-d4: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of isotopically labeled compounds like Nefopam-d4 is paramount for ensuring experimental accuracy and the integrity of research outcomes. This technical guide provides a comprehensive overview of the available data on Nefopam-d4 stability, drawing upon studies of its non-deuterated parent compound, Nefopam, to infer its stability profile and degradation pathways.

Nefopam-d4, a deuterium-labeled analog of the centrally acting, non-opioid analgesic Nefopam, is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1] The incorporation of deuterium atoms allows for precise quantification in mass spectrometry-based analyses.[2][3] While specific, in-depth stability studies on Nefopam-d4 are not extensively published, its structural similarity to Nefopam allows for well-grounded extrapolations of its stability characteristics.

Recommended Storage Conditions

Commercially available Nefopam-d4 hydrochloride and its N-desmethyl metabolite are consistently recommended to be stored under refrigerated conditions for long-term preservation of their chemical integrity.

| Compound | Recommended Long-Term Storage | Short-Term (Shipping) |

| Nefopam-d4 Hydrochloride | 2-8°C[4][5] | Stable at room temperature[6] |

| N-Desmethyl Nefopam-d4 Hydrochloride | Refrigerator (2-8°C)[7] | Room temperature in continental US[8] |

Degradation Pathways and Stability Under Stress

Forced degradation studies on Nefopam in solution have revealed its susceptibility to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures. The primary degradation mechanism involves the cleavage of the ether linkage in the benzoxazocine ring.[9]

Under acidic conditions (pH 2.0) at 90°C for 60 days, Nefopam degrades into several products.[9] Similarly, alkaline hydrolysis (pH 9.0) under the same conditions also leads to the formation of multiple degradation products.[9] Another study employing thin-layer chromatography (TLC)-densitometry identified three major degradation products after hydrolysis in 1 M HCl or 1 M NaOH at 120°C: 2-[(2-benzyl-benzyl)(methyl)amino]ethanol, 2-[{2-[hydroxyl(phenyl)methyl]-benzyl}(methyl)-amino] ethanol, and diphenylmethanone.[10]

The initial and rate-determining step in both acidic and basic degradation is the opening of the ether ring.[9] The deuteration in Nefopam-d4 is not expected to significantly alter these degradation pathways, although the rate of degradation (kinetics) might show minor differences due to the kinetic isotope effect.

Experimental Protocols for Stability Assessment

The following outlines a general methodology for assessing the stability of Nefopam and, by extension, Nefopam-d4, based on published studies.

Forced Degradation Study Protocol

-

Preparation of Stock Solution: A stock solution of Nefopam hydrochloride is prepared in an appropriate solvent (e.g., water or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: The stock solution is diluted with an acidic solution (e.g., pH 2.0 buffer or 1 M HCl) and incubated at a high temperature (e.g., 90°C or 120°C) for a defined period (e.g., 60 days).[9][10]

-

Basic Hydrolysis: The stock solution is diluted with a basic solution (e.g., pH 9.0 buffer or 1 M NaOH) and subjected to the same temperature and incubation time as the acidic hydrolysis.[9][10]

-

-

Sample Analysis:

-

Chromatographic Separation: The stressed samples are analyzed using a stability-indicating method, such as reversed-phase high-performance liquid chromatography (RP-HPLC) or TLC.[9][10][11]

-

HPLC System: A C18 column is typically used with a suitable mobile phase to achieve separation of the parent drug from its degradation products.[9]

-

-

Detection: Detection is commonly performed using a UV detector at a specific wavelength (e.g., 222 nm).[10]

-

-

Identification of Degradants: The chemical structures of the major degradation products are elucidated using techniques such as proton nuclear magnetic resonance (NMR) and mass spectrometry (MS), particularly fast atom bombardment mass spectroscopy (FAB-MS) or liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS).[9][10]

Metabolic Pathways of Nefopam

The metabolism of Nefopam is primarily hepatic and involves several biotransformation pathways. The main routes of metabolism include N-demethylation to form the active metabolite desmethylnefopam, as well as hydroxylation and oxidation.[12][13] These metabolites can be further conjugated, for instance, with glucuronic acid, before excretion.[13]

References

- 1. veeprho.com [veeprho.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nefopam hydrochloride | CAS#:23327-57-3 | Chemsrc [chemsrc.com]

- 5. 23327-57-3 CAS MSDS (Nefopam hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. theclinivex.com [theclinivex.com]

- 7. clearsynth.com [clearsynth.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Degradation mechanism of nefopam in solution under stressed storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 11. Nefopam hydrochloride degradation kinetics in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nefopam - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of Nefopam using Nefopam-d4 (hydrochloride) as an Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nefopam is a centrally-acting, non-opioid analgesic used for the management of moderate to severe pain. Accurate quantification of Nefopam in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for bioanalysis. The use of a stable isotope-labeled internal standard, such as Nefopam-d4, is the gold standard in quantitative LC-MS/MS assays.[1] Nefopam-d4 is a deuterated analog of Nefopam and is an ideal internal standard as it shares identical physicochemical properties with the analyte, co-elutes chromatographically, and corrects for variations in sample preparation and instrument response.[1][2]

This document provides detailed application notes and protocols for the quantification of Nefopam in biological samples using Nefopam-d4 (hydrochloride) as an internal standard by LC-MS/MS.

Signaling Pathway of Nefopam

The analgesic mechanism of Nefopam is complex and not fully elucidated, but it is known to act centrally. Its primary mechanism involves the inhibition of the reuptake of three key neurotransmitters: serotonin, norepinephrine, and dopamine.[2][3][4][5] This triple reuptake inhibition enhances the concentration of these monoamines in the synaptic cleft, leading to a modulation of descending pain pathways. Additionally, Nefopam has been shown to modulate sodium and calcium channels, which may contribute to its analgesic effect by reducing neuronal excitability.[2][4]

Caption: Mechanism of action of Nefopam.

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the quantitative analysis of Nefopam in a biological matrix using Nefopam-d4 as an internal standard involves several key steps from sample receipt to final data analysis.

Caption: General experimental workflow for bioanalysis.

Experimental Protocols

While a specific validated method for Nefopam using Nefopam-d4 as an internal standard is not publicly available, the following protocol is adapted from a published method for the analysis of Nefopam in human plasma by LC-MS/MS, which used a different internal standard.[3][6] This protocol should be fully validated before its use in a regulated environment.

Materials and Reagents

-

Nefopam hydrochloride reference standard

-

Nefopam-d4 (hydrochloride) internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (with appropriate anticoagulant)

-

Other reagents for sample preparation as required (e.g., diethyl ether, sodium carbonate)

Stock and Working Solutions

-

Nefopam Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nefopam hydrochloride in methanol.

-

Nefopam-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nefopam-d4 (hydrochloride) in methanol.

-

Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a concentration that provides an adequate response in the mass spectrometer.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 1 mL of plasma sample, calibration standard, or QC sample into a clean polypropylene tube.

-

Add a specified volume of the Nefopam-d4 internal standard working solution to all samples except for the blank matrix.

-

Vortex mix for 10 seconds.

-

Add 200 µL of 20% sodium carbonate buffer (pH 9.0).

-

Add 5 mL of diethyl ether.

-

Vortex mix for 1 minute.

-

Centrifuge at 3000 x g for 5 minutes.

-

Transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 150 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized.

Liquid Chromatography:

| Parameter | Recommended Condition |

| Column | C18 column (e.g., 150 mm x 2.1 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic at 50% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Run Time | < 6 minutes |

Mass Spectrometry:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 200°C |

| Spray Voltage | 4.0 kV |

MRM Transitions (Hypothetical):

-

Nefopam: The protonated molecule [M+H]⁺ is m/z 254. A potential product ion could be m/z 181, resulting from a characteristic fragmentation.

-

Nefopam-d4: The protonated molecule [M+H]⁺ would be approximately m/z 258. The corresponding product ion would be expected to be m/z 181 or a deuterated fragment.

Note: The optimal MRM transitions (precursor and product ions), collision energy, and other MS parameters must be determined experimentally by infusing pure solutions of Nefopam and Nefopam-d4 into the mass spectrometer.

Quantitative Data Summary

The following tables represent the type of data that should be generated during method validation. The values presented are based on a published method for Nefopam (using a different internal standard) and are for illustrative purposes only.[3]

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Nefopam | 0.78 - 100 | > 0.996 |

Table 2: Accuracy and Precision

| Low QC (2.5 ng/mL) | Mid QC (25 ng/mL) | High QC (75 ng/mL) | |

| Intra-assay Precision (%CV) | < 17.5% | < 17.5% | < 17.5% |

| Inter-assay Precision (%CV) | < 17.5% | < 17.5% | < 17.5% |

| Accuracy (% Bias) | < 12.5% | < 12.5% | < 12.5% |

Table 3: Limit of Quantification (LLOQ)

| Analyte | LLOQ (ng/mL) |

| Nefopam | 0.78 |

Logical Relationship of Internal Standard Use

The use of a stable isotope-labeled internal standard like Nefopam-d4 is based on the principle of isotope dilution mass spectrometry. The internal standard is added at a known concentration to all samples (except blanks) at the beginning of the sample preparation process. It is assumed that any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard.

Caption: Logic of using an internal standard.

Conclusion

The use of Nefopam-d4 (hydrochloride) as an internal standard provides a robust and reliable method for the quantification of Nefopam in biological matrices by LC-MS/MS. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals. It is imperative that the described methods are fully validated in accordance with regulatory guidelines before implementation for clinical or preclinical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of pharmacokinetics and comparative bioavailability of nefopam 30 mg tablets in twelve fasting healthy Pakistani male young subjects: single-dose, randomized, two-period, two-treatment and two-way cross-over design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of route of administration on the pharmacokinetic behavior of enantiomers of nefopam and desmethylnefopam - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Quantitative Analysis of Nefopam Using Nefopam-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nefopam is a centrally acting, non-opioid analgesic used for the relief of moderate to severe pain. Accurate and precise quantification of nefopam in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the quantitative analysis of nefopam in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Nefopam-d4 as the internal standard (IS). The use of a stable isotope-labeled internal standard like Nefopam-d4 is the gold standard for quantitative mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.

Quantitative Data Summary

The following tables summarize the typical validation parameters for a robust LC-MS/MS method for nefopam quantification. These values are based on previously published methods for nefopam analysis and represent expected performance characteristics.[1][2][3]

Table 1: Calibration Curve and Linearity

| Parameter | Nefopam |

| Concentration Range | 0.78 - 100 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | >0.996 |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| Lower Limit of Quantification (LLOQ) | 0.78 | <17.5% | <17.5% | <12.5% |

| Low Quality Control (LQC) | 2.5 | <15% | <15% | ±15% |

| Medium Quality Control (MQC) | 50 | <15% | <15% | ±15% |

| High Quality Control (HQC) | 80 | <15% | <15% | ±15% |

Table 3: Sensitivity

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 0.78 ng/mL |

| Limit of Detection (LOD) | Not formally established, but below LLOQ |

Experimental Protocols

This section details the step-by-step methodology for the quantitative analysis of nefopam in human plasma.

Materials and Reagents

-

Nefopam hydrochloride (Reference Standard)

-

Nefopam-d4 (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Diethyl ether (Analytical grade)

-

Human plasma (with K2-EDTA as anticoagulant)

-

Deionized water

Preparation of Stock and Working Solutions

-

Nefopam Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of nefopam hydrochloride in methanol.

-

Nefopam-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nefopam-d4 in methanol.

-

Nefopam Working Solutions: Prepare serial dilutions of the nefopam stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

-

Nefopam-d4 Working Solution (Internal Standard): Dilute the Nefopam-d4 stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

-

Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.

-

Pipette 1 mL of plasma into the appropriately labeled tubes.

-

Spike the appropriate tubes with the nefopam working solutions for calibration standards and QCs.

-

Add 50 µL of the Nefopam-d4 working solution (100 ng/mL) to all tubes except the blank.

-

Add 100 µL of 1 M sodium hydroxide to each tube to alkalinize the plasma.

-

Add 5 mL of diethyl ether to each tube.

-

Vortex the tubes for 10 minutes.

-

Centrifuge the tubes at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean set of tubes.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex briefly and transfer the solution to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | 50:50 (v/v) Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Run Time | ~6 minutes |

Mass Spectrometry (MS)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temperature | 200°C |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

Table 4: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Nefopam | 254.2 | 183.1 | 20 |

| Nefopam-d4 | 258.2 | 187.1 | 20 |

Note: The exact collision energy should be optimized for the specific mass spectrometer being used.

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of nefopam.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship between the analyte, internal standard, and the analytical process to yield a final concentration.

Caption: Logical flow from analyte to concentration.

References

Application Notes and Protocols for the Use of Nefopam-d4 in Drug Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Nefopam-d4 as an internal standard in drug metabolism research. Detailed protocols for in vitro and in vivo studies are presented, along with data interpretation and visualization of key processes.

Introduction

Nefopam is a centrally acting, non-opioid analgesic. Its metabolism is primarily hepatic, involving N-demethylation to its active metabolite, desmethylnefopam, as well as other Phase I and Phase II biotransformations. Nefopam-d4, a deuterium-labeled isotopologue of Nefopam, serves as an ideal internal standard for the quantitative analysis of Nefopam in biological matrices by mass spectrometry. Its use is critical for accurate and precise quantification, correcting for variability during sample preparation and analysis.

Data Presentation

The primary role of Nefopam-d4 in drug metabolism research is as an internal standard for the accurate quantification of Nefopam. As such, extensive pharmacokinetic and metabolic stability data for Nefopam-d4 itself are not typically generated. The underlying assumption is that the deuterated form behaves identically to the unlabeled drug during extraction and chromatographic separation, with its distinct mass allowing for separate detection by mass spectrometry. Minor isotopic effects, however, can sometimes lead to slight differences in chromatographic retention times.

Quantitative data for Nefopam, obtained using Nefopam-d4 as an internal standard, are summarized below.

Table 1: Pharmacokinetic Parameters of Nefopam in Humans

| Parameter | Route of Administration | Value | Reference |

| Bioavailability (F) | Oral | ~36% | [1] |

| Tmax (Time to Peak Concentration) | Oral | 1-3 hours | [2] |

| Cmax (Peak Plasma Concentration) | 20 mg oral dose | Varies | [1] |

| Volume of Distribution (Vd) | Intravenous | 381 - 390 L | [3] |

| Elimination Half-life (t½) | Intravenous | ~5 hours | [3] |

| Clearance (CL) | Intravenous | 53.7 - 57.5 L/hr | [3] |

Table 2: Analytical Method Parameters for Nefopam Quantification using a Deuterated Internal Standard

| Parameter | Matrix | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Reference |

| Nefopam | Human Plasma | LC-MS/MS | 0.78 - 100 | 0.78 | <12.5% | <17.5% | [4] |

| Desmethylnefopam | Human Plasma | LC-MS/MS | 0.78 - 100 | 0.78 | <12.5% | <17.5% | [4] |

Experimental Protocols

In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This protocol outlines the determination of the metabolic stability of Nefopam using human liver microsomes, with Nefopam-d4 as the internal standard for LC-MS/MS analysis.

Materials:

-

Nefopam

-

Nefopam-d4

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Preparation of Solutions:

-

Prepare a 1 mg/mL stock solution of Nefopam in MeOH.

-

Prepare a 1 mg/mL stock solution of Nefopam-d4 in MeOH.

-

Prepare a working solution of Nefopam (e.g., 100 µM) by diluting the stock solution in phosphate buffer.

-

Prepare an internal standard working solution of Nefopam-d4 (e.g., 100 ng/mL) in ACN for quenching the reaction.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Dilute HLM to a final concentration of 0.5 mg/mL in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the Nefopam working solution to the wells.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing the Nefopam-d4 internal standard.

-

-

Sample Processing:

-

Seal the plate and vortex for 1 minute.

-

Centrifuge the plate at 3000 x g for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method for the detection and quantification of Nefopam and Nefopam-d4.

-

Monitor the disappearance of the parent compound (Nefopam) over time.

-

-

Data Analysis:

-

Calculate the percentage of Nefopam remaining at each time point relative to the 0-minute time point.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

-

In Vivo Pharmacokinetic Study in Rats (Representative Protocol)

This protocol describes a typical pharmacokinetic study of orally administered Nefopam in rats, using Nefopam-d4 as an internal standard.

Materials:

-

Nefopam

-

Nefopam-d4

-

Male Sprague-Dawley rats (250-300 g)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Blood collection tubes (e.g., with K2EDTA)

-

Centrifuge

-

Acetonitrile (ACN)

-

LC-MS/MS system

Protocol:

-

Dosing:

-

Fast rats overnight prior to dosing.

-

Administer a single oral dose of Nefopam (e.g., 10 mg/kg) in the appropriate vehicle.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Collect blood into tubes containing anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Sample Analysis:

-

Thaw plasma samples on ice.

-

To 50 µL of each plasma sample, add 150 µL of ACN containing the Nefopam-d4 internal standard (e.g., 100 ng/mL) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the concentrations of Nefopam in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, and clearance using appropriate software (e.g., Phoenix WinNonlin).

-

Visualizations

Experimental Workflow for In Vitro Metabolic Stability

Caption: Workflow for the in vitro metabolic stability assay of Nefopam.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for the in vivo pharmacokinetic study of Nefopam.

Metabolic Pathways of Nefopam

Caption: Major metabolic pathways of Nefopam.

Conclusion

Nefopam-d4 is an indispensable tool for the accurate and reliable quantification of Nefopam in drug metabolism and pharmacokinetic studies. The protocols and information provided herein offer a robust framework for researchers to design and execute their experiments, ultimately leading to a better understanding of the metabolic fate of Nefopam. Careful consideration of potential isotopic effects and adherence to validated analytical methods are paramount for generating high-quality data.

References

- 1. Population pharmacokinetics of nefopam in elderly, with or without renal impairment, and its link to treatment response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of route of administration on the pharmacokinetic behavior of enantiomers of nefopam and desmethylnefopam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analysis of Nefopam in Human Urine using a Deuterated Internal Standard by GC-MS

Introduction

Nefopam is a non-opioid, centrally acting analgesic used for the relief of moderate to severe pain. Monitoring its concentration in urine is crucial for pharmacokinetic studies, clinical toxicology, and doping control. This application note describes two robust and sensitive methods for the determination of nefopam in human urine: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both methods employ a deuterated internal standard (Nefopam-d7) for accurate and precise quantification by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a reliable method to correct for analyte loss during sample preparation and for variations in instrument response.

Analytical Principle

Urine samples are first subjected to enzymatic hydrolysis to cleave any conjugated nefopam metabolites. Following hydrolysis, a known amount of the deuterated internal standard, Nefopam-d7, is added. The samples are then prepared using either LLE or SPE to isolate nefopam and the internal standard from the complex urine matrix. The purified extracts are then derivatized to improve their chromatographic properties and analyzed by GC-MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Reagents and Materials

-

Solvents: Methanol, Acetonitrile, Ethyl Acetate, n-Hexane, Dichloromethane, Isopropanol (all HPLC or GC grade)

-

Reagents: β-glucuronidase from Helix pomatia, Phosphate buffer (pH 6.8), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Ammonium hydroxide (NH4OH), N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Standards: Nefopam hydrochloride, Nefopam-d7 hydrochloride (or other deuterated analog)

-

Extraction Cartridges (for SPE): Mixed-mode cation exchange cartridges (e.g., Bond Elut Certify, Oasis MCX)

2. Standard and Calibrator Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of nefopam and nefopam-d7 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the nefopam stock solution in methanol to create calibration standards ranging from 10 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the nefopam-d7 stock solution in methanol.

3. Sample Preparation

3.1. Enzymatic Hydrolysis (Applicable to both LLE and SPE)

-

To 1 mL of urine in a glass tube, add 1 mL of phosphate buffer (pH 6.8).

-

Add 50 µL of β-glucuronidase solution.

-

Vortex and incubate at 60°C for 2 hours.

-

Allow the sample to cool to room temperature.

-

Spike with 50 µL of the 100 ng/mL nefopam-d7 internal standard working solution.

3.2. Liquid-Liquid Extraction (LLE) Protocol

-

To the hydrolyzed urine sample, add 200 µL of 10 M NaOH to adjust the pH to >10.

-

Add 5 mL of an extraction solvent mixture (e.g., n-hexane:ethyl acetate, 9:1 v/v).

-

Vortex for 10 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean glass tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of ethyl acetate containing the derivatizing agent (BSTFA + 1% TMCS).

-

Vortex and incubate at 70°C for 30 minutes.

-

Inject 1 µL into the GC-MS system.

3.3. Solid-Phase Extraction (SPE) Protocol

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

-

Loading: Load the hydrolyzed urine sample onto the SPE cartridge at a flow rate of 1-2 mL/min.

-

Washing:

-

Wash the cartridge with 2 mL of deionized water.

-

Wash with 2 mL of 1 M acetic acid.

-

Dry the cartridge under vacuum for 5 minutes.

-

Wash with 2 mL of methanol.

-

Dry the cartridge under vacuum for another 5 minutes.

-

-

Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (80:20:2 v/v/v).

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Derivatization: Reconstitute the residue in 100 µL of ethyl acetate containing the derivatizing agent (BSTFA + 1% TMCS).

-

Vortex and incubate at 70°C for 30 minutes.

-

Inject 1 µL into the GC-MS system.

4. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Inlet: Splitless, 250°C

-

Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitored Ions (as TMS derivatives):

-

Nefopam-TMS: m/z values to be determined based on fragmentation pattern (e.g., 58, 173, 253)

-

Nefopam-d7-TMS: m/z values to be determined based on fragmentation pattern (e.g., 65, 180, 260)

-

Data Presentation

Table 1: Method Validation Parameters

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Linearity (r²) | > 0.995 | > 0.998 |

| Limit of Detection (LOD) | 5 ng/mL | 2 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL | 5 ng/mL |

| Recovery | 85-95% | 90-105% |

| Intra-day Precision (%RSD) | < 10% | < 8% |

| Inter-day Precision (%RSD) | < 12% | < 10% |

Table 2: GC-MS Retention Times and Monitored Ions

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Nefopam-TMS | ~8.5 | 58 | 173 | 253 |

| Nefopam-d7-TMS | ~8.48 | 65 | 180 | 260 |

(Note: Retention times and m/z values are illustrative and should be determined experimentally.)

Mandatory Visualization

Caption: Workflow for Nefopam Analysis in Urine.

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Nefopam in Pharmaceutical Formulations

Introduction

Nefopam is a centrally acting, non-opioid analgesic used for the relief of moderate to severe pain.[1] It is a benzoxazocine, a cyclic analogue of diphenhydramine, and its mechanism of action is thought to involve the inhibition of serotonin, dopamine, and noradrenaline reuptake.[2] Accurate and reliable quantification of nefopam in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. This application note details the development and validation of a simple, precise, and rapid reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of nefopam. The method is suitable for routine quality control analysis and stability studies.

Physicochemical Properties of Nefopam

A thorough understanding of the physicochemical properties of nefopam is fundamental to developing a robust HPLC method.

| Property | Value | Reference |

| Molecular Formula | C17H19NO | [3] |

| Molecular Weight | 253.34 g/mol | [3] |

| pKa | 9 | [4] |

| log P | 3.16 | [4] |

| Aqueous Solubility | >43.5 µg/mL | [2][4] |

| UV λmax | 220 nm, 229 nm, 266 nm | [1][5][6][7] |

Experimental Protocols

1. Materials and Reagents

-

Nefopam hydrochloride working standard (analytical grade)

-

Nefopam tablets (e.g., 30 mg)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Trifluoroacetic acid (TFA), Orthophosphoric acid (OPA), or Triethylamine (TEA) (analytical grade)

-

0.45 µm nylon membrane filters

2. Instrumentation

A standard HPLC system equipped with a UV detector, autosampler, and column oven is required. Data acquisition and processing should be performed using appropriate chromatography software.

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent

-

Column: InertSustain C18 (250 mm × 4.6 mm, 5 µm) or Puratis RP-18 (250 x 4.6mm, 5µm)[1][5][8]